molecular formula C6H12ClO4P B14704108 Diethyl (chloroacetyl)phosphonate CAS No. 25196-02-5

Diethyl (chloroacetyl)phosphonate

Cat. No.: B14704108
CAS No.: 25196-02-5
M. Wt: 214.58 g/mol
InChI Key: SVBGKKZSTJWETC-UHFFFAOYSA-N
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Description

Diethyl (chloroacetyl)phosphonate is an organophosphorus compound with the chemical formula C6H12ClO4P. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.

Preparation Methods

Diethyl (chloroacetyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Diethyl (chloroacetyl)phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl (chloroacetyl)phosphonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphoramidates.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: this compound is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (chloroacetyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Diethyl (chloroacetyl)phosphonate can be compared with other similar compounds, such as diethyl phosphite, diethyl phosphonate, and diethyl (chloromethyl)phosphonate. These compounds share similar chemical properties and reactivity but differ in their specific functional groups and applications .

    Diethyl Phosphite: Used as a reagent in the synthesis of organophosphorus compounds and as a flame retardant.

    Diethyl Phosphonate: Commonly used in the production of pharmaceuticals and agrochemicals.

    Diethyl (Chloromethyl)phosphonate: Used in the synthesis of cyclopropanes and other cyclic compounds.

This compound is unique due to its chloroacetyl functional group, which imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial processes .

Properties

CAS No.

25196-02-5

Molecular Formula

C6H12ClO4P

Molecular Weight

214.58 g/mol

IUPAC Name

2-chloro-1-diethoxyphosphorylethanone

InChI

InChI=1S/C6H12ClO4P/c1-3-10-12(9,11-4-2)6(8)5-7/h3-5H2,1-2H3

InChI Key

SVBGKKZSTJWETC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)CCl)OCC

Origin of Product

United States

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